N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine
Description
N-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine is a phthalazinone derivative characterized by a 4-oxo-3,4-dihydrophthalazin-1-yl core linked to a glycine moiety via an acetyl group. The acetyl-glycine substituent introduces polar and ionizable functional groups (carboxylic acid and amide), which may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-10(13-6-11(17)18)5-9-7-3-1-2-4-8(7)12(19)15-14-9/h1-4H,5-6H2,(H,13,16)(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJGAVRJVBWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine typically involves the condensation of 4-oxo-3,4-dihydrophthalazine with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) to ensure the solubility of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring in the phthalazinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine is being investigated for its potential as a lead compound in drug development. Its unique structure may confer specific pharmacological properties that could be beneficial in treating various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research has indicated that it could interact with specific molecular targets involved in cancer progression, potentially leading to the development of novel cancer therapies .
- Enzyme Inhibition Studies : The compound can be utilized in studies focusing on enzyme inhibition. Its ability to bind to enzymes or receptors allows researchers to explore its effects on metabolic pathways and cellular functions .
Biological Research
- Protein-Ligand Interactions : this compound serves as a valuable tool for studying protein-ligand interactions. Understanding these interactions can provide insights into the mechanisms of action of various biological processes.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its effectiveness in scavenging free radicals is an area of ongoing research .
Industrial Applications
- Synthesis of Advanced Materials : In the industrial sector, this compound may be employed as a building block for synthesizing advanced materials with unique properties. Its chemical reactivity allows for the creation of complex molecules that can be used in various applications.
- Production Techniques : The synthesis typically involves the condensation of 4-oxo-3,4-dihydrophthalazine with glycine using coupling agents like dicyclohexylcarbodiimide (DCC). Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and yield .
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine with structurally related phthalazinone derivatives from the provided evidence (primarily ). These compounds share the phthalazinone core but differ in substituents, molecular weight, and functional groups.
Note: Target compound data inferred due to absence in evidence.
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Polarity and Solubility : The acetyl-glycine group in the target compound introduces two ionizable groups (carboxylic acid and secondary amide), likely improving aqueous solubility compared to the fluorobenzyl (A22) or hydrazide (B2–B5) substituents, which are less polar .
- Lipophilicity : Compounds like A22 and B5, with fluorocyclohexane or pentyl chains, exhibit higher logP values, favoring membrane penetration. In contrast, the target compound’s glycine moiety may reduce logP, limiting passive diffusion .
- Steric Effects : Bulky substituents (e.g., adamantyl in Compound 47 from ) hinder interactions with flat binding pockets, whereas the compact acetyl-glycine group in the target compound may allow better target engagement .
Electronic Modifications
- Fluorine Substitution : A22 and B2–B5 incorporate fluorine atoms, which enhance metabolic stability and modulate electron density via inductive effects. The target compound lacks halogens, relying on its amide and carboxylate groups for electronic interactions .
- Thioxo vs. The target compound retains the 4-oxo group, preserving its hydrogen-bond acceptor properties .
Biological Activity
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and relevant data tables to provide an authoritative overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to a glycine residue. The molecular formula is , and it has a molecular weight of approximately 261.23 g/mol . The compound's structure allows it to interact with various biological targets, which is central to its activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, influencing various biological processes. For instance, it may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study highlighted the synthesis of derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the phthalazinone structure can enhance biological efficacy .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 | 3.38 |
| Compound B | COLO-205 | 10.55 |
| N-(4-Oxo...) | Unknown | TBD |
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. For example, derivatives were evaluated for their effectiveness against bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting growth .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Case Studies
Case Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibition potential of this compound on specific targets involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at concentrations correlating with observed cytotoxicity in cancer cell lines .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies revealed key interactions with amino acid residues critical for enzymatic function, supporting the compound's role as a potential therapeutic agent .
Q & A
Basic: What are the recommended synthetic pathways for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves coupling phthalazinone derivatives with glycine analogs via acetylating agents. To optimize efficiency:
- Use factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. This reduces trial-and-error approaches and identifies critical interactions .
- Monitor reaction progress with HPLC or NMR to quantify intermediates and byproducts. For example, demonstrates glycine-derivative synthesis using spectroscopic validation .
- Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as proposed in computational reaction design frameworks .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. To address this:
- Perform orthogonal characterization (e.g., LC-MS for purity, X-ray crystallography for structural confirmation) to ensure compound integrity .
- Standardize bioassays using positive/negative controls and replicate experiments across multiple cell lines or enzymatic systems. outlines rigorous experimental design for biological reproducibility .
- Apply multivariate statistical analysis to decouple confounding variables (e.g., solvent effects, pH) from true biological responses .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the acetyl-glycine linkage and phthalazinone ring substitution patterns. Compare with databases like PubChem or Reaxys .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect trace impurities (<0.1%) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches at ~1700 cm) to verify acetylation .
Advanced: How can computational models enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Use molecular docking to predict binding affinities toward target proteins (e.g., enzymes in ’s diabetes-related pathways) .
- Apply ADMET prediction tools (e.g., SwissADME) to optimize solubility, metabolic stability, and blood-brain barrier penetration .
- Integrate machine learning with quantum chemistry data to prioritize derivatives for synthesis, as seen in ICReDD’s reaction-design frameworks .
Basic: What experimental controls are essential for stability studies of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Use forced degradation (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
- Buffer Systems: Test stability in physiologically relevant buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma conditions .
- Light Exposure Controls: Include UV-vis spectroscopy to assess photodegradation, referencing safety protocols in .
Advanced: How can researchers design a cross-disciplinary study to explore this compound’s role in metal chelation or catalysis?
Methodological Answer:
- Coordination Chemistry Assays: Use UV-vis titration and Job’s plot methods to determine metal-ligand stoichiometry, as applied in ’s metal extraction studies .
- Catalytic Activity Screening: Employ high-throughput robotic platforms to test catalytic efficiency in reactions like C–H activation or oxidation .
- Synchrotron XAS (X-ray Absorption Spectroscopy): Characterize metal coordination geometry and oxidation states .
Basic: What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
Methodological Answer:
- Probit or Logit Analysis: Model non-linear dose-response curves for IC determination .
- ANOVA with Tukey’s Post Hoc Test: Compare toxicity across multiple concentrations or cell lines .
- Principal Component Analysis (PCA): Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify toxicity pathways .
Advanced: How can contradictory computational and experimental solubility data be reconciled?
Methodological Answer:
- Free Energy Perturbation (FEP) Simulations: Refine solubility predictions by accounting for solvent entropy and enthalpy contributions .
- Dynamic Light Scattering (DLS): Measure aggregation tendencies that may skew experimental solubility readings .
- Cross-Validate with multiple force fields (e.g., CHARMM, AMBER) to assess model dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
